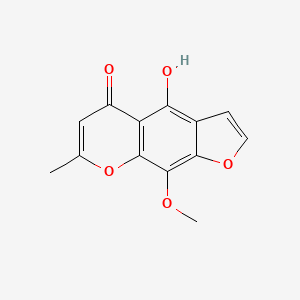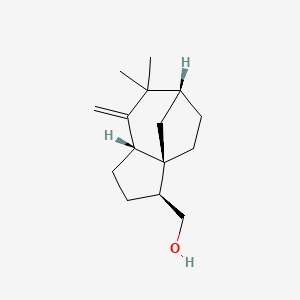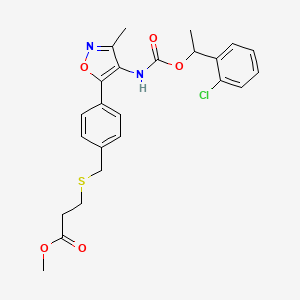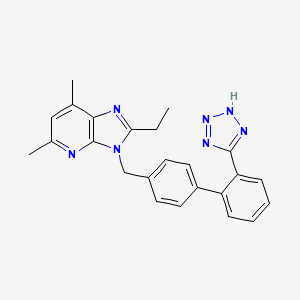
2-Ethyl-5,7-dimethyl-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazo(4,5-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-158809 is a synthetic organic compound that acts as an antagonist of the angiotensin II type 1 receptor. This compound is primarily used in scientific research to study the physiological and pharmacological actions of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-158809 involves multiple steps, starting with the preparation of the core imidazo[5,4-b]pyridine structure. The key steps include:
Formation of the imidazo[5,4-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the tetrazole group: The tetrazole group is introduced via a nucleophilic substitution reaction using sodium azide and a suitable halogenated precursor.
Final assembly: The final step involves coupling the imidazo[5,4-b]pyridine core with the tetrazole-substituted biphenyl moiety under palladium-catalyzed cross-coupling conditions
Industrial Production Methods
Industrial production of L-158809 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-158809 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide for nucleophilic substitution and halogenated precursors for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
L-158809 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding and activity of angiotensin II type 1 receptors.
Biology: Investigates the role of angiotensin II in various biological processes, including blood pressure regulation and fluid balance.
Medicine: Explores potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting the renin-angiotensin system .
Mechanism of Action
L-158809 exerts its effects by selectively binding to and blocking the angiotensin II type 1 receptor. This prevents angiotensin II from exerting its physiological effects, such as vasoconstriction and aldosterone secretion. The blockade of these receptors leads to vasodilation, reduced blood pressure, and decreased fluid retention .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II type 1 receptor antagonist with similar applications in treating hypertension and cardiovascular diseases.
Valsartan: A widely used angiotensin II receptor blocker with a similar mechanism of action.
Candesartan: Known for its high affinity and selectivity for the angiotensin II type 1 receptor
Uniqueness of L-158809
L-158809 is unique due to its high selectivity and potency as an angiotensin II type 1 receptor antagonist. It has been shown to be effective in various experimental models, making it a valuable tool for studying the physiological and pharmacological actions of angiotensin II .
Properties
CAS No. |
133240-46-7 |
|---|---|
Molecular Formula |
C24H23N7 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H23N7/c1-4-21-26-22-15(2)13-16(3)25-24(22)31(21)14-17-9-11-18(12-10-17)19-7-5-6-8-20(19)23-27-29-30-28-23/h5-13H,4,14H2,1-3H3,(H,27,28,29,30) |
InChI Key |
YFWXFHNZGKNDBC-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 158809; L-158809; L158809; L-158,809; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



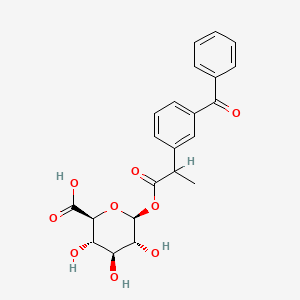
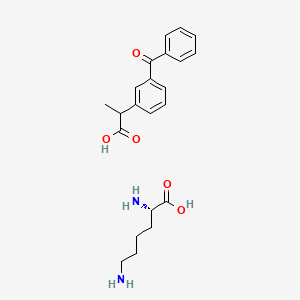
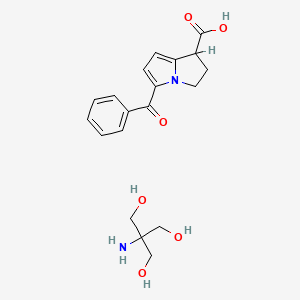
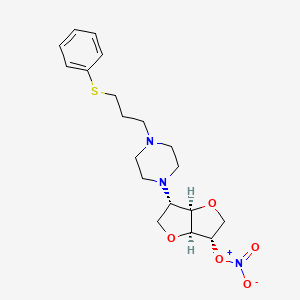
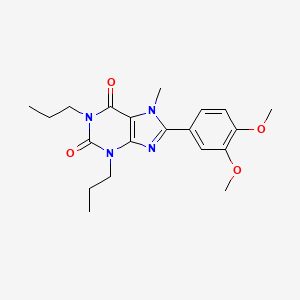
![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)

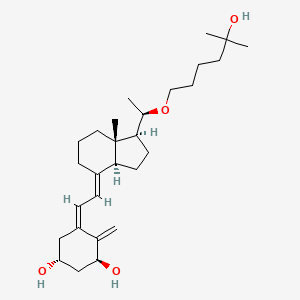
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673629.png)
